UMB24

Beschreibung

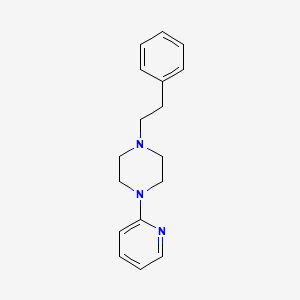

The exact mass of the compound 1-(2-phenylethyl)-4-(2-pyridinyl)piperazine is 267.173547683 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-2-6-16(7-3-1)9-11-19-12-14-20(15-13-19)17-8-4-5-10-18-17/h1-8,10H,9,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCYBWKPUXERHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ubiquitin-Mediated and Interleukin-24 Signaling Pathways

Disclaimer: The term "UMB24" does not correspond to a recognized molecule or signaling pathway in publicly available scientific literature. This guide provides a detailed overview of two related and highly relevant areas based on search term analysis: the Ubiquitin-Mediated Signaling Pathway and the Interleukin-24 (IL-24) Signaling Pathway . It is presumed that the query "this compound" may be a non-standard abbreviation or a typographical error referring to one of these topics.

Section 1: The Ubiquitin-Proteasome System (UPS) and its Therapeutic Modulation

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby maintaining protein homeostasis and regulating a vast array of cellular processes.[1] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.[1]

Core Mechanism of Action

The UPS involves a sequential enzymatic cascade that attaches ubiquitin, a small regulatory protein, to substrate proteins, tagging them for degradation by the proteasome. This process is carried out by three key enzymes:

-

E1 Ubiquitin-Activating Enzymes: Activate ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzymes: Receive the activated ubiquitin from E1 enzymes.

-

E3 Ubiquitin Ligases: Recognize specific substrate proteins and catalyze the transfer of ubiquitin from E2 enzymes to the substrate.

The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome complex. Inhibitors of the UPS can target different components of this pathway, leading to the accumulation of specific proteins and subsequent cellular responses, such as apoptosis in cancer cells.

Key Components of the Ubiquitin-Proteasome System

| Component | Function | Therapeutic Relevance |

| Ubiquitin | A 76-amino acid regulatory protein that tags substrate proteins for degradation. | - |

| E1 Activating Enzymes | Activate ubiquitin via ATP hydrolysis. | Potential drug targets, though less specific. |

| E2 Conjugating Enzymes | Mediate the transfer of ubiquitin from E1 to E3. | Offer a higher degree of specificity than E1s. |

| E3 Ligases | Provide substrate specificity for ubiquitination. | Highly attractive drug targets due to their specificity. |

| Proteasome | A multi-subunit protease complex that degrades ubiquitinated proteins. | Targeted by several FDA-approved cancer therapies. |

| Deubiquitinases (DUBs) | Enzymes that remove ubiquitin from substrates, reversing the process. | Emerging as important therapeutic targets. |

Experimental Protocols

1.3.1 In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a substrate for a specific E3 ligase.

-

Materials: Recombinant E1, E2, and E3 enzymes, ubiquitin, ATP, the protein of interest (substrate), and a suitable buffer system.

-

Protocol:

-

Combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the reaction buffer.

-

Add the substrate protein to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.

-

1.3.2 Proteasome Activity Assay

This assay measures the activity of the proteasome in cell lysates or purified preparations.

-

Materials: Cell lysate, a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), and a proteasome inhibitor (as a control).

-

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Add the fluorogenic substrate to the cell lysates in a microplate.

-

Incubate at 37°C and measure the fluorescence at regular intervals using a plate reader.

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Signaling Pathway and Experimental Workflow Diagrams

References

An In-depth Technical Guide to the Core Biological Functions of Interleukin-24 (IL-24)

An in-depth analysis of the scientific literature reveals no specific biological entity designated as "UMB24." It is highly probable that the query refers to Interleukin-24 (IL-24) , a cytokine with significant roles in cancer biology, apoptosis, and autophagy, aligning with the context of the user's request for a technical guide for researchers and drug development professionals. This document will proceed under the assumption that the intended topic is Interleukin-24.

Audience: Researchers, scientists, and drug development professionals.

Core Biological Functions of IL-24

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines.[1][2] It exhibits a remarkable and highly selective ability to induce cell death in a wide array of cancer cells while having no deleterious effects on normal, non-transformed cells.[1][2] This cancer-specific toxicity makes IL-24 a promising candidate for targeted cancer therapy. The primary mechanisms through which IL-24 exerts its anti-tumor effects are the induction of apoptosis and a toxic form of autophagy.[1][3]

Induction of Apoptosis

IL-24 can trigger both the extrinsic and intrinsic apoptotic pathways. The binding of IL-24 to its receptors, IL-20R1/IL-20R2 and IL-22R1/IL-20R2, initiates downstream signaling cascades.[4][5] A key mechanism of IL-24-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[3] The interaction of IL-24 with the chaperone protein BiP/GRP78 in cancer cells leads to ER stress, which in turn activates the p38 MAPK pathway and the expression of Growth Arrest and DNA Damage-inducible (GADD) genes, ultimately culminating in apoptosis.[3]

Induction of Autophagy

Autophagy is a cellular process of self-digestion of macromolecules and damaged organelles. While typically a pro-survival mechanism, excessive or dysregulated autophagy can lead to a form of programmed cell death known as autophagic cell death or type II programmed cell death.[1][6] In certain cancer cells, particularly glioblastoma, IL-24 has been shown to induce a toxic form of autophagy through the activation of the PERK signaling pathway, a component of the unfolded protein response to ER stress.[3]

Interestingly, the interplay between autophagy and apoptosis in response to IL-24 appears to be context-dependent. In some cancer cell types, autophagy may initially act as a cytoprotective mechanism against IL-24-induced stress.[3] Inhibition of this initial autophagic response has been shown to enhance IL-24-induced apoptosis.[2] However, sustained or excessive autophagy triggered by IL-24 can directly lead to cell death.

Quantitative Data

| Parameter | Cell Line | Treatment | Result | Reference |

| Apoptosis Induction | Human Oral Squamous Carcinoma (KB cells) | IL-24 | Significant increase in apoptosis | [2] |

| Caspase-3/7 Activity | Human Oral Squamous Carcinoma (KB cells) | IL-24 + 3-MA (autophagy inhibitor) | Enhanced caspase-3/7 activity compared to IL-24 alone | [2] |

| Autophagy Induction | Human Prostate Cancer Cells (DU-145) | Ad.mda-7 (adenovirus expressing mda-7/IL-24) | Increased percentage of GFP-LC3 positive cells and LC3-II levels | [3] |

| Bystander Antitumor Activity | Not specified | mda-7/IL-24 | Potent antitumor bystander activity | [3] |

Experimental Protocols

Adenoviral Delivery of mda-7/IL-24

A common method to deliver mda-7/IL-24 for experimental purposes is through a non-replicating adenovirus vector (Ad.mda-7).[3]

-

Cell Culture: Human prostate cancer cells (e.g., DU-145) and normal prostate epithelial cells are cultured in appropriate media.

-

Transduction: Cells are infected with Ad.mda-7 at a specified multiplicity of infection (MOI). A control group is typically infected with a control adenovirus (e.g., Ad.vec).

-

Analysis: At various time points post-infection, cells are harvested for downstream analysis, such as Western blotting for protein expression or flow cytometry for apoptosis and autophagy markers.

Inhibition of Autophagy

To investigate the interplay between autophagy and apoptosis, chemical inhibitors of autophagy are often used.[2]

-

Cell Treatment: Cancer cells (e.g., human oral squamous carcinoma KB cells) are treated with IL-24.

-

Autophagy Inhibition: A subset of the IL-24-treated cells is co-treated with an autophagy inhibitor, such as 3-methyladenine (3-MA).

-

Apoptosis Assays: Apoptosis is quantified using methods like MTT assays for cell viability, flow cytometry with Annexin V/PI staining, and caspase activity assays.

Detection of Autophagy

The induction of autophagy can be monitored by observing the formation of autophagosomes and the processing of the microtubule-associated protein light chain 3 (LC3).[3]

-

GFP-LC3 Transfection: Cells are transfected with a plasmid expressing GFP-LC3.

-

Treatment: Transfected cells are treated with Ad.mda-7 or another inducer of IL-24.

-

Microscopy: The formation of GFP-LC3 puncta (representing autophagosomes) is visualized and quantified using fluorescence microscopy.

-

Western Blotting: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is detected by Western blotting, with an increase in the LC3-II/LC3-I ratio indicating autophagy induction.

Signaling Pathways and Visualizations

IL-24-Induced Apoptosis via ER Stress

This pathway illustrates how IL-24 binding to its receptors on cancer cells can lead to ER stress and subsequent apoptosis.

Caption: IL-24 induced apoptosis signaling pathway.

IL-24-Induced Autophagy and the Switch to Apoptosis

This diagram depicts the induction of autophagy by IL-24 and the potential switch to apoptosis, highlighting key regulatory proteins.

Caption: IL-24 induced autophagy and apoptosis switch.

References

- 1. Recent insights into apoptosis and toxic autophagy: The roles of MDA-7/IL-24, a multidimensional anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of autophagy by 3-MA enhances IL-24-induced apoptosis in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of autophagy to apoptosis switch triggered in prostate cancer cells by antitumor cytokine mda-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions [frontiersin.org]

- 6. The role of interaction between autophagy and apoptosis in tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

UMB24: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMB24 is a putative sigma-2 (σ2) receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the context of substance abuse disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound. It includes detailed experimental protocols, quantitative binding data, and visualizations of relevant biological pathways and experimental workflows to support further research and development efforts.

Discovery and Rationale

While the specific details of the initial discovery of this compound are not extensively documented in publicly available literature, its development appears to be rooted in the exploration of piperazine-based compounds as ligands for sigma receptors. The sigma-2 receptor, in particular, has emerged as a promising target for therapeutic intervention in a variety of central nervous system (CNS) disorders, including addiction. Research by prominent investigators in the field, such as Dr. Rae R. Matsumoto, has focused on elucidating the role of sigma receptors in the behavioral effects of drugs of abuse like cocaine. The development of selective sigma-2 antagonists like this compound allows for the specific interrogation of this receptor's function and its potential as a drug target.

Chemical Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

General Experimental Protocol (Adapted from related syntheses):

-

To a solution of 1-(pyridin-2-yl)piperazine in a suitable solvent such as acetonitrile (ACN), add a base, for example, potassium carbonate (K2CO3).

-

To this mixture, add 1-bromo-3-phenylpropane.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Characterization: Sigma Receptor Binding Affinity

The primary mechanism of action of this compound is its interaction with sigma receptors. Its binding affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors has been determined through radioligand binding assays.

Quantitative Binding Data:

| Compound | Receptor | Ki (nM) |

| This compound | σ1 | 322 |

| This compound | σ2 | 170 |

Data sourced from commercially available information.

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for the sigma-2 receptor using [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.

Materials:

-

Membrane Preparation: Rat liver or other tissue expressing sigma-2 receptors.

-

Radioligand: [3H]DTG.

-

Masking Ligand: (+)-Pentazocine (to block binding of [3H]DTG to sigma-1 receptors).

-

Non-specific Binding Control: Haloperidol or unlabeled DTG.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 8.0).

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Workflow:

Caption: Workflow for the sigma-2 receptor binding assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, [3H]DTG, (+)-pentazocine, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of haloperidol or unlabeled DTG instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[1][2][3][4]

Preclinical Evaluation: Effects on Cocaine-Induced Behaviors

This compound has been evaluated in preclinical models to assess its effects on behaviors relevant to cocaine addiction, such as locomotor activity.

Experimental Protocol: Cocaine-Induced Locomotor Activity in Mice

This protocol is designed to assess the effect of a test compound on the stimulant effects of cocaine by measuring locomotor activity.

Animals:

-

Male Swiss-Webster mice or other appropriate strain.

Apparatus:

-

Open-field activity chambers equipped with photobeam detectors to automatically record locomotor activity.

Drugs:

-

Cocaine hydrochloride.

-

This compound.

-

Vehicle (e.g., saline).

Workflow:

Caption: Workflow for the cocaine-induced locomotor activity test.

Procedure:

-

Habituation: On the first day of testing, place the mice in the activity chambers for a period (e.g., 30-60 minutes) to allow them to habituate to the novel environment.

-

Pretreatment: On the test day, administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specified time before the cocaine challenge.

-

Cocaine Administration: After the pretreatment period, administer cocaine or saline to the mice.

-

Locomotor Activity Recording: Immediately after the cocaine or saline injection, place the mice back into the activity chambers and record their locomotor activity for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks). Use statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups.[5][6][7][8]

Signaling Pathways

The precise signaling pathways modulated by this compound through its interaction with the sigma-2 receptor are still under investigation. Sigma-2 receptors are known to be involved in various cellular processes, including calcium signaling, lipid metabolism, and the regulation of ion channels. By antagonizing the sigma-2 receptor, this compound may interfere with the downstream signaling events that are triggered by the binding of an endogenous ligand or by the receptor's constitutive activity, which may be altered in the presence of drugs of abuse.

Caption: Postulated mechanism of this compound action.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor in normal physiology and in disease states. Its antagonist activity at this receptor and its demonstrated effects in preclinical models of cocaine abuse suggest that the sigma-2 receptor may be a viable target for the development of novel therapeutics for substance use disorders. Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in a wider range of preclinical models of addiction and other CNS disorders. A detailed, publicly available synthesis protocol would greatly facilitate these research endeavors.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cocaine induces locomotor sensitization through a dopamine-dependent VTA-mPFC-FrA cortico-cortical pathway in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine-Induced Behavioral Sensitization in Mice: Effects of Microinjection of Dopamine D2 Receptor Antagonist into the Nucleus Accumbens [en-journal.org]

- 8. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]

Unraveling the Molecular Target of UMB24: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for the identification and validation of the molecular target of a novel compound, designated here as UMB24. Given that this compound is a hypothetical compound for the purposes of this guide, we will focus on the established and emerging techniques in target deconvolution, data interpretation, and experimental design. This document will serve as a blueprint for researchers embarking on the critical path of elucidating the mechanism of action for new chemical entities.

Introduction to Target Identification

The process of identifying the specific molecular target of a novel compound is a cornerstone of modern drug discovery and development. A clear understanding of the target and its associated signaling pathways is crucial for optimizing lead compounds, predicting potential toxicities, and developing a robust understanding of the biological response to the therapeutic agent. The journey from a hit compound identified in a phenotypic screen to a validated drug candidate hinges on the successful deconvolution of its molecular target. This process can be broadly categorized into two main approaches: labeled and label-free techniques.[1]

Labeled methods involve modifying the compound of interest with a tag, such as biotin or a fluorescent dye, to facilitate the detection of its binding partners.[1] Conversely, label-free techniques identify targets by observing changes in protein stability or other biophysical properties upon compound binding, thus avoiding potential interference from the tag.[1][2]

Experimental Protocols for Target Identification

A multi-pronged approach utilizing various experimental techniques is often the most effective strategy for robust target identification. Below are detailed methodologies for key experiments.

Affinity-Based Chemical Proteomics

This labeled approach remains a powerful tool for isolating and identifying the binding partners of a small molecule from a complex biological sample.

Experimental Protocol:

-

Probe Synthesis: Synthesize an affinity probe by chemically linking this compound to a capture tag (e.g., biotin) via a flexible linker. It is critical to perform structure-activity relationship (SAR) studies to ensure the tagged compound retains its biological activity.[1]

-

Cell Lysis and Incubation: Prepare cell lysates from a relevant cell line or tissue. Incubate the lysate with the this compound-biotin probe to allow for the formation of protein-ligand complexes.

-

Affinity Purification: Introduce streptavidin-coated beads to the lysate to capture the this compound-biotin probe along with its bound proteins.

-

Washing and Elution: Perform a series of washes to remove non-specific protein binders. Elute the captured proteins from the beads.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the this compound-biotin pulldown compared to a control (e.g., biotin alone or a structurally similar but inactive compound).

Native Mass Spectrometry

Native mass spectrometry (MS) offers a label-free approach to directly detect protein-ligand complexes, preserving the non-covalent interactions.[2]

Experimental Protocol:

-

Sample Preparation: Prepare a mixture of purified proteins or a simplified protein fraction from a cell lysate.

-

Incubation: Incubate the protein mixture with this compound.

-

Native MS Analysis: Introduce the sample into an electrospray ionization mass spectrometer under non-denaturing conditions.

-

Data Acquisition: Acquire mass spectra, looking for mass shifts corresponding to the formation of protein-UMB24 complexes.

-

Target Identification: The protein that exhibits a mass increase equivalent to the molecular weight of this compound is identified as a direct binding partner. This method is particularly advantageous as it uses the unmodified small molecule for binding.[2]

Data Presentation and Interpretation

Quantitative data from target identification experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Protein Hits from this compound Affinity-Based Pulldown

| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (this compound vs. Control) | p-value | Cellular Localization |

| P04637 | TP53 | 1.2 | 0.45 | Nucleus |

| Q9Y243 | MAPK14 | 15.8 | <0.001 | Cytoplasm, Nucleus |

| P62258 | GRB2 | 8.2 | 0.01 | Cytoplasm |

| P31749 | AKT1 | 2.5 | 0.21 | Cytoplasm, Nucleus |

| O75390 | ANKRD52 | 1.1 | 0.50 | Nucleus |

In this hypothetical example, MAPK14 (p38α) shows the most significant and statistically robust enrichment, making it a high-priority candidate for further validation.

Target Validation

Once a putative target is identified, it is crucial to validate that the compound's biological effects are mediated through this target.

In Vitro Validation Assays

-

Enzymatic Assays: If the identified target is an enzyme, such as a kinase, perform in vitro kinase assays to determine if this compound directly inhibits its activity.

-

Binding Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of this compound to the purified target protein.

Table 2: Hypothetical In Vitro Validation Data for this compound

| Assay Type | Target Protein | Result |

| Kinase Activity Assay | Recombinant MAPK14 | IC50 = 50 nM |

| Surface Plasmon Resonance | Recombinant MAPK14 | KD = 25 nM |

| Kinase Activity Assay | Recombinant AKT1 | IC50 > 10 µM |

This data would suggest that this compound is a potent and selective inhibitor of MAPK14.

Cellular Target Engagement Assays

Cellular thermal shift assays (CETSA) or related techniques can be used to confirm that this compound engages with the target protein in a cellular context.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for conveying complex information.

Caption: A generalized workflow for the identification and validation of a drug target.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on MAPK14.

Conclusion

The identification and validation of a drug's molecular target is a complex but essential process in drug discovery. A combination of chemical proteomics, biophysical methods, and cellular assays, as outlined in this guide, provides a robust framework for elucidating the mechanism of action of novel compounds like this compound. While the specific experimental details will vary depending on the nature of the compound and the biological system under investigation, the principles of rigorous experimentation, quantitative data analysis, and orthogonal validation remain paramount. The successful identification of a target not only progresses a specific drug development program but also contributes valuable knowledge to the broader scientific community.

References

UMB24 in vitro and in vivo studies

- 1. Excellence in Cancer Research | University of Maryland School of Medicine [medschool.umaryland.edu]

- 2. NCI SBIR at UMB - NCI [sbir.cancer.gov]

- 3. Cancer Research Programs | Resources for Cancer Researchers [research.umgccc.org]

- 4. Resources for Cancer Researchers [research.umgccc.org]

- 5. Human Umbilical Cord Mesenchymal Stem Cell-Based in vitro Model for Neurotoxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Biological Effects [aium.org]

- 7. In vitro studies: what is their role in toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions [frontiersin.org]

- 14. KEGG PATHWAY: map04624 [kegg.jp]

UMB24: A Potential Therapeutic Modulator of the Sigma-2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB24 is a potent and selective antagonist of the sigma-2 (σ2) receptor, a transmembrane protein that has garnered significant interest as a therapeutic target for a range of pathologies, including neurological disorders and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, including its pharmacological profile, potential therapeutic applications based on its mechanism of action, and detailed experimental methodologies for its investigation.

Pharmacological Profile of this compound

This compound exhibits a preferential binding affinity for the σ2 receptor over the sigma-1 (σ1) receptor. The dissociation constants (Ki) for this compound have been determined through radioligand binding assays, providing a quantitative measure of its binding affinity.

| Receptor | Ki (nM) |

| Sigma-2 (σ2) | 170 |

| Sigma-1 (σ1) | 322 |

| Table 1: Binding Affinity of this compound for Sigma Receptors. This table summarizes the equilibrium dissociation constants (Ki) of this compound for the sigma-2 and sigma-1 receptors. |

Potential Therapeutic Applications

The therapeutic potential of this compound is intrinsically linked to the physiological and pathological roles of the σ2 receptor. As an antagonist, this compound is expected to modulate cellular processes regulated by this receptor.

Neurological Disorders

The initial characterization of this compound focused on its effects in the context of cocaine-induced neurotoxicity. In preclinical models, this compound has been shown to attenuate some of the behavioral effects of cocaine.

| Experimental Model | Effect of this compound |

| Cocaine-induced convulsions in mice | Attenuation |

| Cocaine-induced locomotor activity in mice | Attenuation |

| Cocaine-induced lethality in mice | No significant effect |

| Table 2: In Vivo Effects of this compound on Cocaine-Induced Behaviors. This table summarizes the observed effects of this compound pretreatment on various behavioral and toxic outcomes induced by cocaine in Swiss Webster mice.[1] |

These findings suggest a potential role for σ2 receptor antagonists like this compound in mitigating the acute neurological consequences of cocaine use. When administered alone, this compound has been observed to have locomotor depressant actions.[1]

Oncology

The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for cancer therapeutics. While direct studies on this compound in cancer models are not yet available in the public domain, the general strategy of targeting the σ2 receptor with antagonists could potentially inhibit tumor cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.

Protocol:

-

Tissue Preparation: Guinea pig brain tissue is homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.

-

Assay for σ1 Receptors: Membranes are incubated with the radioligand --INVALID-LINK---pentazocine in the presence of varying concentrations of this compound. Non-specific binding is determined using a high concentration of a non-labeled sigma receptor ligand.

-

Assay for σ2 Receptors: Membranes are incubated with the radioligand [3H]DTG in the presence of a masking concentration of a selective σ1 ligand to block binding to σ1 receptors. Varying concentrations of this compound are added to compete with the radioligand. Non-specific binding is determined using a high concentration of a non-labeled sigma receptor ligand.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the effect of this compound on cocaine-induced convulsions and locomotor activity in mice.

Protocol:

-

Animals: Male Swiss Webster mice are used for these studies.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified time before the administration of cocaine.

-

Convulsion Assessment: Following cocaine administration, mice are observed for the presence and latency of clonic and tonic-clonic seizures. The percentage of animals exhibiting seizures in the this compound-pretreated group is compared to the control group.

-

Locomotor Activity Monitoring: Mice are placed in an automated activity monitoring system. Following a habituation period, this compound or vehicle is administered, followed by cocaine or saline. Locomotor activity is recorded for a defined period, and the total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as Fisher's exact test for convulsion data and analysis of variance (ANOVA) for locomotor activity data, to determine the significance of the observed effects.[1]

Signaling Pathways and Logical Relationships

The precise signaling cascade initiated by the σ2 receptor is still an area of active investigation. However, it is known to be involved in the regulation of intracellular calcium levels and cell survival pathways. As an antagonist, this compound would be expected to block these downstream effects.

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the antagonistic action of this compound on the sigma-2 receptor, leading to the inhibition of downstream signaling and subsequent cellular responses.

Figure 2: Experimental Workflow for In Vivo Behavioral Studies. This flowchart outlines the key steps in assessing the in vivo effects of this compound on cocaine-induced behaviors.

Conclusion

This compound is a valuable research tool for elucidating the role of the σ2 receptor in health and disease. Its demonstrated efficacy in a preclinical model of cocaine-induced neurotoxicity highlights its potential for further investigation as a therapeutic agent for substance use disorders. Future research should focus on expanding the therapeutic scope of this compound to other areas where the σ2 receptor is implicated, such as oncology and neurodegenerative diseases, and on further delineating its downstream signaling mechanisms.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UMB24, a potent sigma-2 (σ2) receptor antagonist, and its related analogs. The document details the core pharmacology, experimental methodologies for its characterization, and the associated signaling pathways. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Introduction to this compound and Sigma-2 Receptor Antagonism

This compound, chemically identified as 1-(2-phenethyl)-4-(2-pyridyl)-piperazine, is a significant research compound developed at the University of Maryland, Baltimore (UMB). It exhibits potent and preferential antagonism at the σ2 receptor, a protein that has garnered considerable interest as a therapeutic target in oncology and neurology. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cancer cells and is implicated in various cellular processes, including cell death and signaling cascades involving key proteins like the progesterone receptor membrane component 1 (PGRMC1).

Quantitative Data: Binding Affinities and Functional Activity

The following table summarizes the binding affinities of this compound for sigma receptors. This data is crucial for understanding its potency and selectivity.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |

| This compound[1] | 322 | 170 | 1.89 |

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki indicates a higher binding affinity.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a nucleophilic substitution or a Buchwald-Hartwig amination reaction. A general synthetic scheme for 1,4-disubstituted piperazines is outlined below.

General Synthetic Protocol for 1-(2-phenethyl)-4-(2-pyridyl)-piperazine (this compound):

A common synthetic route involves the reaction of a monosubstituted piperazine with a suitable alkyl or aryl halide. For this compound, this could involve the reaction of 1-(2-phenethyl)piperazine with 2-chloropyridine or 1-(2-pyridyl)piperazine with phenethyl bromide.

Example Protocol using Nucleophilic Aromatic Substitution (SNAr):

-

Reactants: 1-(2-Phenethyl)piperazine and 2-chloropyridine.

-

Solvent: A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base: A non-nucleophilic base like potassium carbonate (K2CO3) is used to neutralize the HCl generated during the reaction.

-

Procedure: 1-(2-Phenethyl)piperazine, 2-chloropyridine, and potassium carbonate are combined in DMF. The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours to days.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the final product, this compound.

General synthetic workflow for this compound.

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This assay is used to determine the binding affinity (Ki) of test compounds for the σ2 receptor.[1][2][3][4]

Materials:

-

Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG), a non-selective sigma receptor ligand.

-

Masking Agent: (+)-Pentazocine, a selective σ1 receptor ligand, to block the binding of [3H]-DTG to σ1 receptors.

-

Membrane Preparation: Rat liver membrane homogenates, which are a rich source of σ2 receptors.

-

Assay Buffer: Tris-HCl buffer (pH 8.0).

-

Test Compounds: this compound and its analogs at various concentrations.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubate the rat liver membrane homogenates with a fixed concentration of [3H]-DTG and varying concentrations of the test compound.

-

Include a saturating concentration of (+)-pentazocine in all tubes to ensure that [3H]-DTG only binds to σ2 receptors.

-

Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand binding assay workflow.

Caspase-3 Activity Assay

This functional assay helps to differentiate between σ2 receptor agonists and antagonists by measuring their effect on apoptosis.[5][6][7][8][9] Many σ2 agonists are known to induce apoptosis, which involves the activation of caspase-3.

Materials:

-

Cell Line: A cancer cell line known to express σ2 receptors (e.g., MDA-MB-231 breast cancer cells).

-

Test Compounds: this compound and its analogs.

-

Caspase-3 Substrate: A fluorogenic or colorimetric substrate that is cleaved by active caspase-3 (e.g., Ac-DEVD-pNA).

-

Lysis Buffer: To lyse the cells and release intracellular contents.

-

Plate Reader: A microplate reader capable of measuring fluorescence or absorbance.

Procedure:

-

Culture the cells in a 96-well plate and treat them with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Lyse the cells using the lysis buffer.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate the plate to allow the active caspase-3 to cleave the substrate, resulting in a fluorescent or colorimetric signal.

-

Measure the signal using a plate reader.

-

An increase in signal compared to untreated control cells indicates activation of caspase-3 and suggests the compound has agonistic properties. A lack of effect or inhibition of agonist-induced activity suggests antagonistic properties.

Caspase-3 activity assay workflow.

Signaling Pathways of the Sigma-2 Receptor

The σ2 receptor is involved in a complex network of signaling pathways that can influence cell survival, proliferation, and death. Antagonists like this compound are expected to modulate these pathways.

Key Signaling Interactions:

-

TMEM97-PGRMC1 Complex: The σ2 receptor (TMEM97) often forms a complex with PGRMC1. This complex can interact with various other proteins and influence their function.

-

EGFR and mTOR Signaling: There is evidence suggesting a link between the σ2 receptor/PGRMC1 complex and the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[10][11][12][13] σ2 receptor ligands may modulate the stability and activity of EGFR, which in turn can affect downstream signaling through pathways like PI3K/Akt/mTOR, impacting cell growth and proliferation.

Proposed signaling pathway of the σ2 receptor.

In Vivo Applications and Future Directions

This compound has been investigated in preclinical models, notably for its effects on the behavioral impacts of cocaine. Studies have shown that this compound can attenuate cocaine-induced convulsions and locomotor activity, suggesting a potential therapeutic role for σ2 receptor antagonists in substance abuse disorders.

Future research on this compound and its analogs will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms by which σ2 receptor antagonists exert their effects on cellular signaling pathways.

-

Therapeutic Potential: Exploring the efficacy of these compounds in various disease models, including different types of cancer and neurological disorders.

This technical guide serves as a foundational resource for researchers interested in this compound and the broader field of sigma-2 receptor pharmacology. The provided data, protocols, and pathway diagrams offer a framework for designing and interpreting experiments aimed at further characterizing this important class of compounds.

References

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mpbio.com [mpbio.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Target of EGFR and mTOR Suppresses Triple-Negative Breast Cancer Cell Growth by Regulating the Phosphorylation of mTOR Downstream Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Euphorbiasteroid Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual Targeting of EGFR and MTOR Pathways Inhibits Glioblastoma Growth by Modulating the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

UMB24: A Technical Overview of its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available preclinical data and is intended for research and informational purposes only. It is not a substitute for a comprehensive safety and toxicity evaluation.

Introduction

UMB24 is a potent and selective antagonist of the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and death, making it a potential target for cancer therapeutics. This compound has been investigated for its potential therapeutic effects, particularly in the context of attenuating the behavioral and toxic effects of cocaine. This technical guide provides a summary of the available preclinical safety and toxicity data for this compound, with a focus on its effects observed in murine models.

Preclinical Safety and Toxicity Data

The primary source of publicly available safety and toxicity data for this compound comes from a study by Matsumoto and colleagues (2007). The key findings from this in vivo study in Swiss Webster mice are summarized below.

Table 1: Summary of In Vivo Effects of this compound in Mice

| Endpoint | Observation | Dose Range | Notes |

| Acute Toxicity | Did not prevent cocaine-induced lethality | Not specified | Suggests this compound may not protect against the most severe toxic effects of high-dose cocaine. |

| Behavioral Effects | Attenuated cocaine-induced convulsions | Not specified | Indicates a potential neuroprotective effect against cocaine-induced seizures. |

| Attenuated cocaine-induced locomotor activity | Not specified | Suggests a modulatory effect on the stimulant properties of cocaine. | |

| Induced locomotor depression when administered alone | Not specified | This is a direct CNS effect of this compound and a key safety consideration. |

Note: The specific doses of this compound used in these experiments are not detailed in the available abstract. Access to the full study is required for a complete quantitative analysis.

Experimental Protocols

The following experimental methodologies are inferred from the abstract of the primary research article.

Animal Model

-

Species: Swiss Webster mice

-

Sex: Not specified

-

Housing and Acclimation: Standard laboratory conditions presumed.

Drug Administration

-

This compound: Administered as a pretreatment before cocaine administration. The route of administration is not specified but is likely intraperitoneal (i.p.) or subcutaneous (s.c.) based on standard preclinical protocols.

-

Cocaine: Administered to induce convulsions, locomotor activity, and lethality.

Behavioral and Toxicity Assessments

-

Convulsions: Observation for seizure activity following cocaine administration. The severity and latency of convulsions were likely recorded.

-

Locomotor Activity: Measured using automated activity monitors to quantify horizontal and vertical movements.

-

Lethality: Recorded as the number of deaths within a specified time frame following cocaine administration.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an antagonist at the σ2 receptor. The downstream signaling pathways of the σ2 receptor are complex and not fully elucidated. However, antagonism of this receptor is known to modulate intracellular calcium levels and interact with other signaling cascades.

Diagram 1: Postulated Signaling Pathway of σ2 Receptor Antagonism

Caption: Postulated signaling cascade following σ2 receptor antagonism by this compound.

Diagram 2: Experimental Workflow for Assessing this compound Effects on Cocaine Toxicity

Caption: Workflow for in vivo evaluation of this compound's protective effects.

Discussion and Future Directions

The available preclinical data suggests that this compound has a notable effect on the central nervous system. Its ability to attenuate cocaine-induced convulsions and locomotor activity highlights its potential as a modulator of stimulant-induced neurotoxicity. However, the observation of locomotor depression as a standalone effect is a critical safety finding that warrants further investigation to understand the therapeutic window and potential for dose-limiting side effects.

The lack of protection against cocaine-induced lethality suggests that the mechanisms of severe cocaine toxicity may not be fully mitigated by σ2 receptor antagonism alone.

For a comprehensive understanding of the safety and toxicity profile of this compound, further studies are required, including:

-

Dose-response studies: To establish the therapeutic index and the dose at which adverse effects emerge.

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

In vitro safety pharmacology: To assess off-target effects on a broader range of receptors and ion channels.

-

Genotoxicity and carcinogenicity studies: To evaluate the potential for long-term toxicity.

Literature Review and Scientific Publications on UMB24 Remain Elusive

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information on a compound, protein, or technology designated as "UMB24." This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a term with limited dissemination in the scientific community.

Initial searches for "this compound," "UMB-24," and "UMB 24" primarily returned results related to academic and research institutions, such as the University of Maryland, Baltimore (UMB) and the University of Massachusetts Boston (UMB). These results are not pertinent to a specific scientific entity for the purpose of a detailed technical guide.

Further attempts to uncover information using more targeted queries, such as "this compound mechanism of action," "this compound signaling pathway," and "this compound in drug development," were also unsuccessful in identifying any relevant scientific data.

Therefore, this report cannot provide the requested in-depth technical guide, data tables, experimental methodologies, or visual diagrams related to this compound at this time. Further clarification on the specific nature of "this compound" or the provision of relevant research articles is necessary to proceed with generating the requested content.

Methodological & Application

Application Notes and Protocols for the Evaluation of Experimental Compound UMB24 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and application notes are designed for the experimental evaluation of a compound designated as "UMB24." As publicly available information on a specific molecule named "this compound" is limited, these guidelines are based on standard cell culture and compound screening methodologies. Researchers should adapt these protocols based on the specific characteristics of their cell lines and the physicochemical properties of this compound.

Introduction

These application notes provide a comprehensive set of protocols for the in vitro characterization of the experimental compound this compound. The described experimental workflows are intended to assess the effects of this compound on cell viability, proliferation, and apoptosis, which are critical endpoints in drug discovery and development, particularly in the context of oncology research. The protocols are designed to be robust and reproducible, providing a framework for generating high-quality data for the preclinical evaluation of this compound.

General Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified Class II biological safety cabinet.

2.1. Materials

-

Complete growth medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.25%)

-

Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

Water bath

2.2. Protocol for Subculturing Adherent Cells

-

Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

-

Examine the cell culture flask under an inverted microscope to assess confluency and cell health. Aim for subculturing at 70-80% confluency.

-

Aspirate the spent medium from the flask.

-

Wash the cell monolayer once with sterile PBS to remove any residual serum.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment under the microscope.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 150-200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new culture flasks or plates at the desired cell density.

2.3. Protocol for Subculturing Suspension Cells

-

Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.

-

Centrifuge at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at the desired seeding density.

-

Transfer the cell suspension to a new, appropriately labeled culture flask.

Experimental Protocols

3.1. Cell Viability and Cytotoxicity Assay

This assay is designed to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The following protocol utilizes a two-color fluorescence staining method with Calcein AM and Ethidium Homodimer-III (EthD-III).[1]

3.1.1. Materials

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black, clear-bottom cell culture plates

-

Calcein AM and EthD-III staining solution[1]

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader

3.1.2. Experimental Workflow

Caption: Workflow for this compound Cell Viability Assay.

3.1.3. Protocol

-

Seed cells into a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a broad-range dose-response initially (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for a duration relevant to the expected mechanism of action of this compound (e.g., 24, 48, or 72 hours).

-

After the incubation period, gently wash the cells twice with 100 µL of PBS.[1]

-

Prepare the Calcein AM/EthD-III staining solution according to the manufacturer's instructions.

-

Add 100 µL of the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.[1]

-

Measure the fluorescence using a microplate reader. Calcein (live cells) is typically excited at ~485 nm and emission is measured at ~515 nm. EthD-III (dead cells) is excited at ~525 nm and emission is measured at ~590 nm.

-

Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

3.2. Apoptosis Assay by Annexin V Staining

This assay is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound, using Annexin V and a viability dye like Propidium Iodide (PI).[2]

3.2.1. Materials

-

Cells of interest

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

3.2.2. Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Hypothetical this compound-Induced Apoptosis Pathway.

3.2.3. Protocol

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified period (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[3]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the samples by flow cytometry within one hour.[3]

3.3. Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

| This compound Conc. (µM) | % Viability (Mean ± SD) at 24h | % Viability (Mean ± SD) at 48h | % Viability (Mean ± SD) at 72h |

| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |

| 0.1 | 98.1 ± 3.5 | 95.3 ± 4.7 | 90.1 ± 5.5 |

| 1 | 85.2 ± 6.1 | 70.4 ± 5.9 | 55.2 ± 6.3 |

| 10 | 45.7 ± 4.8 | 22.1 ± 3.4 | 10.8 ± 2.1 |

| 100 | 5.3 ± 1.9 | 2.1 ± 0.8 | 1.5 ± 0.5 |

| IC50 (µM) | ~8.5 | ~2.3 | ~0.9 |

Table 2: Apoptotic Profile of Cells Treated with this compound for 24 hours

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (IC50) | 40.1 ± 3.5 | 35.8 ± 4.2 | 24.1 ± 3.1 |

| This compound (2x IC50) | 20.5 ± 2.8 | 45.2 ± 5.1 | 34.3 ± 4.5 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the experimental compound this compound. By systematically evaluating its effects on cell viability and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The provided templates for data presentation and diagrams for conceptualizing workflows and signaling pathways will aid in the clear and concise communication of experimental findings. It is essential to adapt these general protocols to the specific cell systems and experimental questions being addressed.

References

How to use UMB24 in animal models

Extensive searches for a compound specifically designated as "UMB24" have not yielded any publicly available information regarding its mechanism of action, its use in animal models, or any established experimental protocols. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The scientific literature and publicly accessible databases do not contain specific data for a molecule named this compound. Research on ubiquitin-mediated signaling pathways, which was explored as a potential area of relevance, is a broad field, and without a direct link to "this compound," it is not feasible to construct accurate and reliable protocols for its use.[1][2][3]

For the development of application notes and experimental protocols for any compound, foundational information is critical. This includes, but is not limited to:

-

Chemical Structure and Properties: Understanding the molecule's physical and chemical characteristics is essential for formulation and administration.

-

Mechanism of Action: Knowledge of the biological target and the signaling pathways it modulates is fundamental to designing relevant experiments.

-

Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, and excretion (ADME) as well as the dose-response relationship are necessary to determine appropriate dosing regimens.

-

Preclinical Safety and Toxicology: Information on potential adverse effects is crucial for ethical and effective study design.

Without these basic details for "this compound," any attempt to create protocols for its use in animal models would be purely speculative and scientifically unsound.

General Guidance for a Novel Compound in Animal Models

While specific information on this compound is unavailable, researchers, scientists, and drug development professionals can follow a general workflow when investigating a novel compound in animal models. This typically involves a phased approach, starting with in vitro characterization and progressing to in vivo studies.

Below are generalized protocols and considerations that would be adapted based on the specific properties of a new chemical entity.

Experimental Workflow for a Novel Compound

Caption: A generalized workflow for preclinical evaluation of a novel compound.

Protocols for Administration of a Novel Compound in Rodent Models

The following are generalized protocols for common routes of administration in mice and rats. The specific details would need to be determined based on the physicochemical properties of the compound and the experimental design.

Table 1: General Dosing and Administration Parameters for Mice and Rats

| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) |

| Body Weight | 20-40 g | 250-500 g |

| Blood Volume | ~55-70 ml/kg | ~50-60 ml/kg |

| Intravenous (IV) Injection Volume | 5 ml/kg (max bolus) | 5 ml/kg (max bolus) |

| Intraperitoneal (IP) Injection Volume | 10 ml/kg | 10 ml/kg |

| Subcutaneous (SC) Injection Volume | 5-10 ml/kg | 5-10 ml/kg |

| Oral (PO) Gavage Volume | 10 ml/kg | 5-10 ml/kg |

| Needle Gauge (IV) | 27-30 G | 25-27 G |

| Needle Gauge (IP, SC) | 25-27 G | 23-25 G |

Note: These are general guidelines. Specific volumes and needle sizes may vary based on institutional guidelines and the specific experimental context.[4][5][6]

Protocol 1: Intraperitoneal (IP) Injection in Mice

Objective: To administer a substance into the peritoneal cavity for systemic absorption.

Materials:

-

Test compound formulated in a sterile, isotonic vehicle.

-

Appropriate size sterile syringe and needle (e.g., 25-27 gauge).

-

70% ethanol for disinfection.

-

Animal restraint device (optional).

Procedure:

-

Preparation: Ensure the compound is at room temperature to prevent hypothermia in the animal.[5][7] Calculate the correct dose volume based on the most recent body weight of the mouse.

-

Restraint: Securely restrain the mouse, ensuring a firm grip on the scruff of the neck and the base of the tail to immobilize the head and body. The abdomen should be facing upwards.

-

Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[7]

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 30-45 degree angle into the identified quadrant.[7]

-

Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

-

Administration: Inject the substance smoothly and withdraw the needle.

-

Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.[7]

Protocol 2: Oral Gavage (PO) in Mice

Objective: To deliver a precise dose of a substance directly into the stomach.

Materials:

-

Test compound in an appropriate vehicle.

-

Sterile oral gavage needle (flexible or rigid, with a ball tip).

-

Syringe.

-

Animal restraint device (optional).

Procedure:

-

Preparation: Measure the correct length for gavage needle insertion by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

-

Restraint: Firmly restrain the mouse with one hand, ensuring the head and neck are in a straight line with the body.

-

Insertion: Gently insert the gavage needle into the mouth, slightly to one side to bypass the incisors. Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If the mouse struggles or if there is resistance, withdraw and reposition.

-

Administration: Once the needle is in the correct position, administer the substance slowly.

-

Withdrawal: Remove the gavage needle gently in a single motion.

-

Monitoring: Place the mouse back in its cage and observe for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[4]

Signaling Pathway Diagram (Hypothetical)

As the signaling pathway for this compound is unknown, a hypothetical diagram illustrating a generic pathway that could be modulated by a novel inhibitor is provided below for illustrative purposes.

Caption: A generic signaling cascade showing a hypothetical point of inhibition.

For further development of protocols for any new compound, it is imperative to first establish a comprehensive understanding of its biological and chemical properties through extensive in vitro and preliminary in vivo studies. Researchers are advised to consult their institution's Institutional Animal Care and Use Committee (IACUC) for specific guidelines on animal handling and experimental procedures.[6]

References

- 1. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases [mdpi.com]

- 3. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. dsv.ulaval.ca [dsv.ulaval.ca]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. uac.arizona.edu [uac.arizona.edu]

UMB24 Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in humans.

Introduction

UMB24 is a potent and selective antagonist for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). It displays a binding affinity (Ki) of 170 nM for the σ2 receptor. Preclinical studies have demonstrated the potential of this compound in modulating the behavioral effects of cocaine, specifically in attenuating cocaine-induced convulsions and locomotor activity in murine models. These findings suggest that this compound may serve as a valuable pharmacological tool for investigating the role of the σ2 receptor in the central nervous system and in the context of substance abuse research.

This document provides detailed application notes and protocols for the preclinical in vivo use of this compound, based on available research. It is intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vivo Efficacy of this compound in Murine Models

| Experiment | Animal Model | This compound Dosage | Administration Route | Effect | Reference |

| Cocaine-Induced Convulsions | Swiss Webster Mice | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Attenuation of convulsions | Matsumoto et al., 2007 |

| Locomotor Activity | Swiss Webster Mice | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Attenuation of cocaine-induced hyperactivity | Matsumoto et al., 2007 |

| Locomotor Activity (alone) | Swiss Webster Mice | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Locomotor depressant effects | Matsumoto et al., 2007 |

Signaling Pathway

The sigma-2 receptor (TMEM97) is an intracellular receptor primarily located in the endoplasmic reticulum. Its signaling cascades are complex and involve interactions with various proteins to modulate cellular functions such as calcium signaling, cholesterol homeostasis, and autophagy. Antagonism of the σ2 receptor by this compound is thought to interfere with these downstream pathways.

Experimental Protocols

Protocol 1: Evaluation of this compound on Cocaine-Induced Convulsions in Mice

1. Objective: To assess the efficacy of this compound in attenuating the convulsive effects of a high dose of cocaine in mice.

2. Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Male Swiss Webster mice (20-25 g)

-

Syringes and needles (27-gauge) for intraperitoneal (i.p.) injection

-

Observation chambers

-

Timer

3. Method:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for 10, 20, and 40 mg/kg doses).

-

Administration:

-

Divide mice into treatment groups (vehicle control, this compound 10 mg/kg, this compound 20 mg/kg, this compound 40 mg/kg).

-

Administer the corresponding dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

-

30 minutes after this compound or vehicle administration, administer a convulsant dose of cocaine hydrochloride (e.g., 80 mg/kg, i.p.).

-

-

Observation:

-

Immediately after cocaine injection, place each mouse in an individual observation chamber.

-

Observe the mice continuously for 30 minutes for the presence and latency of convulsive behaviors (e.g., clonus, tonus, and tonic-clonic seizures).

-

Record the number of animals in each group that exhibit convulsions and the time to the first convulsive event.

-

-

Data Analysis:

-

Analyze the incidence of convulsions using a chi-square test.

-

Compare the latency to convulsions between groups using a one-way ANOVA followed by a post-hoc test.

-

Protocol 2: Assessment of this compound on Locomotor Activity in Mice

1. Objective: To determine the effect of this compound on spontaneous and cocaine-induced locomotor activity in mice.

2. Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Male Swiss Webster mice (20-25 g)

-

Automated locomotor activity chambers equipped with infrared beams

-

Syringes and needles (27-gauge) for i.p. injection

3. Method:

-

Animal and Chamber Acclimation:

-

Acclimate mice to the housing facility as described in Protocol 1.

-

Habituate the mice to the locomotor activity chambers for 60 minutes for at least 2 days prior to the experiment to minimize novelty-induced hyperactivity.

-

-

This compound Preparation: Prepare this compound solutions as described in Protocol 1.

-

Administration and Measurement:

-

Spontaneous Locomotor Activity:

-

On the test day, place mice in the locomotor chambers and allow them to habituate for 30 minutes.

-

Administer this compound (10, 20, 40 mg/kg, i.p.) or vehicle.

-

Immediately return the mice to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

-

-

Cocaine-Induced Locomotor Activity:

-